(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a thiazole ring, a cyano group, and methoxyphenyl and chlorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and optimize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy or chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
(2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE
- (2E)-3-(2,6-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE
Uniqueness
Compared to similar compounds, (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and cyano group, in particular, enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H16ClN3O2S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-18-7-5-14(6-8-18)9-16(12-23)20(26)25-21-24-13-19(28-21)11-15-3-2-4-17(22)10-15/h2-10,13H,11H2,1H3,(H,24,25,26)/b16-9+ |
InChI Key |
ZQMJXQINZVWISG-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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